molecular formula C13H16Si B8513253 Allyl-(4-ethynyl-phenyl)-dimethyl silane CAS No. 834966-20-0

Allyl-(4-ethynyl-phenyl)-dimethyl silane

Cat. No. B8513253
M. Wt: 200.35 g/mol
InChI Key: OMGRNNPHRDDTDL-UHFFFAOYSA-N
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Patent
US07253243B2

Procedure details

1.36 g (5 mmol) of 1-(allyldimethylsilanyl)-4-trimethylsilanylethynyl benzene was suspended in 5 mL of methanol and 5 mL of methanol solution containing 330 mg (5 mmol) of potassium hydroxide was added to the resultant suspension at a temperature of 0° C. and stirred for 40 minutes. Further, the resultant solution was turned acidic by adding 5 mL of 1M hydrochloric acid thereto and subjected to extraction using ether. The organic layer thus created was then washed with saturated sodium hydrogen carbonate and also with saturated brine and dried using magnesium sulfate as a desiccating agent. After the desiccating agent was removed by filtration, the solvent was removed a rotary evaporator to obtain a crude product, which was then purified by silica gel column chromatography (developing solvent: hexane) to obtain 0.90 g (4.49 mmol) of allyl-(4-ethynyl-phenyl)-dimethyl silane (3a), which was colorless and oily. The yield was 90%.
Quantity
1.36 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
330 mg
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:4]([CH3:18])([CH3:17])[C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][Si](C)(C)C)=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[OH-].[K+].Cl>CO>[CH2:1]([Si:4]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[CH:12])=[CH:7][CH:6]=1)([CH3:18])[CH3:17])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
C(C=C)[Si](C1=CC=C(C=C1)C#C[Si](C)(C)C)(C)C
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
330 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subjected to extraction
WASH
Type
WASH
Details
The organic layer thus created was then washed with saturated sodium hydrogen carbonate and also with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After the desiccating agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (developing solvent: hexane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C=C)[Si](C)(C)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.49 mmol
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.